(5-Methyl-3-pyrrolyl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
(5-methyl-1H-pyrrol-3-yl)methanamine |
InChI |
InChI=1S/C6H10N2/c1-5-2-6(3-7)4-8-5/h2,4,8H,3,7H2,1H3 |
InChI Key |
DMKWYIVNVXNWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1)CN |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 5 Methyl 3 Pyrrolyl Methanamine and Its Structural Analogues
De Novo Synthetic Routes to the 5-Methyl-3-pyrrolyl Core
The construction of the substituted pyrrole (B145914) core is a critical first step in the synthesis of (5-Methyl-3-pyrrolyl)methanamine. Various methods have been developed, ranging from the functionalization of existing pyrrole rings to the complete assembly of the heterocyclic system through ring-closure reactions.
Functionalization of Pyrrole Precursors via Electrophilic Substitution and Cross-Coupling Methodologies
Pyrrole, being an electron-rich aromatic heterocycle, readily undergoes electrophilic substitution reactions. researchgate.netonlineorganicchemistrytutor.comlibretexts.org This reactivity is a cornerstone for introducing substituents onto the pyrrole ring. Electrophilic substitution on pyrrole typically occurs at the C2 position due to the formation of a more stable carbocation intermediate with three resonance structures. onlineorganicchemistrytutor.comslideshare.netaklectures.comyoutube.com However, by blocking the more reactive positions, substitution can be directed to the C3 position, a necessary step for the synthesis of the target molecule.
Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools for the functionalization of pyrroles. researchgate.net These methods, such as Suzuki, Stille, and Sonogashira couplings, allow for the formation of carbon-carbon bonds under relatively mild conditions, enabling the introduction of a wide range of substituents. researchgate.net For instance, a palladium-catalyzed cross-coupling reaction can be employed to introduce a methyl group at the 5-position of a suitable pyrrole precursor. researchgate.net Copper-hydride (CuH) catalyzed coupling of enynes and nitriles also provides an efficient route to polysubstituted pyrroles. nih.gov
A significant challenge in pyrrole functionalization is the potential instability of pyrrolyl halides, which are common electrophilic partners in cross-coupling reactions. researchgate.net To overcome this, alternative strategies and robust catalytic systems are continuously being developed.
Ring-Closure Approaches to Substituted Pyrrole Rings
Ring-closure or condensation reactions provide a direct and versatile approach to constructing the pyrrole ring from acyclic precursors. Several named reactions are central to this strategy:
Paal-Knorr Pyrrole Synthesis: This is one of the most widely used methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). researchgate.netorganic-chemistry.orgwikipedia.org The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal followed by cyclization and dehydration. wikipedia.org Modifications to the classic Paal-Knorr synthesis have been developed to improve yields and expand its scope, including the use of various catalysts and reaction conditions. researchgate.netmdpi.comrgmcet.edu.iningentaconnect.com
Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. semanticscholar.orgyoutube.com This approach allows for the synthesis of a wide variety of substituted pyrroles.
Barton-Zard Pyrrole Synthesis: This reaction provides a route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions. allaboutchemistry.netresearchgate.netwikipedia.orgsynarchive.com The mechanism involves a Michael-type addition followed by cyclization and elimination of the nitro group. wikipedia.org
Van Leusen Pyrrole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that undergoes a [3+2] cycloaddition with an electron-deficient alkene to form the pyrrole ring. nih.gov
These ring-closure methods offer a high degree of flexibility in accessing diverse substitution patterns on the pyrrole core, which is essential for synthesizing structural analogues of this compound.
Installation of the Methanamine Moiety: Reductive Amination and Alternative Methodologies
Once the 5-methyl-3-substituted pyrrole core is in hand, the next critical step is the installation of the methanamine group at the 3-position.
Stereoselective and Regioselective Synthesis of this compound Precursors
The introduction of the methanamine group often proceeds through a precursor, such as a formyl or cyano group, at the C3 position of the pyrrole ring. The regioselectivity of this installation is paramount. A direct and asymmetric approach to α-(3-pyrrolyl)methanamines has been developed, involving an organocatalytic Mannich reaction followed by a Paal-Knorr cyclization. rsc.org This one-pot transformation allows for the construction of the chiral methanamine unit with high enantioselectivity. rsc.org
Reductive amination is a powerful and widely used method for converting aldehydes and ketones into amines. masterorganicchemistry.comorganic-chemistry.orglibretexts.org In the context of this compound synthesis, a 5-methyl-1H-pyrrole-3-carbaldehyde precursor can be reacted with an amine in the presence of a reducing agent to yield the desired product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlibretexts.org The choice of reducing agent can be crucial for achieving chemoselectivity, especially when other reducible functional groups are present. masterorganicchemistry.com
Amine Protection and Deprotection Strategies in Target Synthesis
In many synthetic sequences, it is necessary to protect the pyrrole nitrogen and/or the newly introduced amine to prevent unwanted side reactions. The electron-rich nature of the pyrrole ring can be attenuated by the introduction of an electron-withdrawing protecting group on the nitrogen atom. nih.gov
Common amine protecting groups that can be introduced on the pyrrole nitrogen include various alkoxycarbonyl groups. nih.govacs.org The choice of protecting group is critical, as it must be stable to the reaction conditions used in subsequent steps and easily removable under mild conditions. For example, the Troc (2,2,2-trichloroethoxycarbonyl) group is inert to a wide variety of reaction conditions and can be cleanly deprotected. acs.org The 2,5-dimethylpyrrole group has also been utilized as a protecting group for primary amines. acs.orgrsc.org
Deprotection strategies are equally important. For instance, an N-Troc group can be removed with zinc in acetic acid. acs.org Ozonolysis followed by a reductive work-up provides a method for the deprotection of pyrrole-protected amines. nih.gov The careful selection of orthogonal protecting groups allows for the selective deprotection of one amine in the presence of another, a crucial strategy in the synthesis of complex molecules.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of pyrrole derivatives to create more environmentally friendly and sustainable processes. semanticscholar.orgnih.gov This includes the use of greener solvents, catalysts, and reaction conditions.
Several modern synthetic methods for pyrroles align with green chemistry principles:
Catalyst- and Solvent-Free Reactions: The Paal-Knorr reaction, for example, can be carried out under solvent-free and catalyst-free conditions, significantly reducing waste. acs.org
Use of Greener Solvents: Water or water-ethanol mixtures have been successfully employed as green solvents for the synthesis of polyfunctionalized pyrroles. nih.govresearchgate.net
Heterogeneous Catalysis: The use of solid-supported catalysts, which can be easily recovered and reused, is a key aspect of green chemistry. nih.gov For instance, silica-supported catalysts and tungstate (B81510) sulfuric acid have been used in pyrrole synthesis. ingentaconnect.comtandfonline.com
Continuous Flow Reactions: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. Ring-closing metathesis to form pyrroline (B1223166) precursors has been successfully performed in a continuous flow system using a green solvent. rsc.org
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical and reduce the number of synthetic steps and purification procedures. acs.orgtandfonline.com One-pot syntheses of highly substituted pyrroles have been achieved through multicomponent strategies. acs.orgtandfonline.com
By embracing these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, economical, and environmentally responsible.
Catalytic Approaches and Atom Economy Considerations
Catalytic methods are central to the modern synthesis of pyrroles, offering pathways with higher efficiency and adherence to the principles of green chemistry. nih.gov The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key driver in the development of new synthetic routes. numberanalytics.comnih.gov
Several catalytic strategies for pyrrole synthesis demonstrate high atom economy. For instance, transition-metal-catalyzed reactions, such as those employing palladium, ruthenium, or iridium, can facilitate the construction of the pyrrole ring from simple precursors with minimal waste. nih.govorganic-chemistry.org An iridium-catalyzed synthesis, for example, allows for the deoxygenation and selective linking of secondary alcohols and amino alcohols, producing only hydrogen gas as a byproduct. nih.gov Similarly, palladium-catalyzed cascade reactions of readily available alkynes provide a robust and operationally simple route to 2,4-disubstituted pyrroles at ambient temperature, showcasing high atom economy. nih.gov
The Paal-Knorr reaction, a classic method for pyrrole synthesis involving the condensation of a 1,4-dicarbonyl compound with a primary amine, has been adapted to improve its green credentials. mdpi.com While traditionally requiring harsh conditions, modern iterations can be performed using low-cost, commercially available alumina (B75360) catalysts, which are distinguished by their operational simplicity, high yields, and reduced reaction times. mdpi.com Organocatalysis has also emerged as a powerful tool, with reactions often proceeding with high efficiency and reduced waste generation. nih.gov For the synthesis of α-(3-pyrrolyl)methanamines, an organocatalytic one-pot transformation has been developed. This method proceeds through an amine-catalyzed direct Mannich reaction of succinaldehyde (B1195056) with various endo-cyclic imines, followed by a Paal–Knorr cyclization with a primary amine, yielding the desired products in good yields and with high enantioselectivity. organic-chemistry.org
Another atom-economical approach involves the synthesis of multi-substituted pyrroles from the regiospecific ring-opening of aziridines, followed by an intramolecular cyclization. This method incorporates all atoms from the reactants into the final product, with only the elimination of water. nih.govresearchgate.net
Table 1: Comparison of Catalytic Strategies for Pyrrole Synthesis
| Catalytic Strategy | Catalyst Examples | Key Advantages | Atom Economy |
| Transition-Metal Catalysis | Iridium, Palladium, Ruthenium nih.govorganic-chemistry.orgnih.gov | High efficiency, mild conditions, functional group tolerance. nih.gov | Generally High |
| Paal-Knorr Reaction (Modern) | Alumina (CATAPAL 200) mdpi.com | Low-cost catalyst, high yields, short reaction times, solvent-free options. mdpi.com | High |
| Organocatalysis | L-proline, N-methylimidazole nih.govorganic-chemistry.org | Metal-free, high efficiency, enantioselective options. organic-chemistry.org | High |
| Aziridine Ring-Opening | Lewis or protic acids nih.govresearchgate.net | All reactant atoms incorporated into the product (except water). nih.govresearchgate.net | Very High |
Solvent Selection and Waste Minimization in Synthetic Protocols
Water is an increasingly popular solvent for pyrrole synthesis due to its low cost, non-toxicity, and non-flammability. The Paal-Knorr condensation, for example, has been successfully performed in water using catalysts like iron(III) chloride or under catalyst-free conditions. organic-chemistry.org DABCO-catalyzed three-component coupling of amines, aldehydes, and nitroalkanes to form pyrroles has also been effectively carried out in an aqueous medium. nih.gov
Solvent-free, or neat, reaction conditions represent an ideal scenario for waste minimization. nih.gov The Paal-Knorr reaction can be conducted without a solvent, sometimes with microwave assistance, to produce N-substituted pyrroles efficiently. rsc.org A catalyst- and solvent-free sequential three-component reaction has also been developed for the synthesis of polysubstituted pyrroles, highlighting a highly practical and environmentally friendly approach. nih.gov
Where solvents are necessary, the selection is guided by factors such as ease of removal, potential for recycling, and low toxicity. In some copper-catalyzed cycloisomerization reactions to form functionalized pyrroles, solvents like 1,4-dioxane (B91453) and DMF have shown to be effective, though their environmental impact is a consideration. acs.org The impact of the solvent on reaction kinetics and selectivity is also a key consideration; for instance, polar aprotic solvents are often favored in SN2 reactions to maintain stereochemistry. youtube.com
Table 2: Solvent and Waste Considerations in Pyrrole Synthesis
| Approach | Solvent(s) | Waste Minimization Strategy |
| Aqueous Synthesis | Water organic-chemistry.orgnih.gov | Use of a non-toxic, non-flammable, and readily available solvent. |
| Solvent-Free Synthesis | None nih.govrsc.org | Complete elimination of solvent-related waste. |
| Catalyst Recycling | Toluene, Ethanol (for washing) mdpi.com | Reuse of the catalyst over multiple cycles to reduce solid waste. mdpi.com |
| Optimized Solvent Use | 1,4-Dioxane, DMF acs.org | Selection based on reaction efficiency, with potential for recycling. |
Derivatization Strategies for this compound
The functionalization of this compound can be approached by targeting two primary sites: the exocyclic aminomethyl group and the pyrrole ring itself. These modifications allow for the generation of a diverse library of analogues with tailored properties.
Amine Functionalization: Acylation, Alkylation, and Sulfonylation
The primary amine of the 3-methanamine substituent is a versatile handle for a range of functionalization reactions.
Acylation: The amine group can be readily acylated to form amides using various acylating agents such as acyl chlorides or anhydrides. youtube.com These reactions are typically high-yielding and can be performed under mild conditions. For instance, the reaction of a heterocyclic amine with an acyl halide proceeds via a nucleophilic acyl substitution mechanism to produce the corresponding amide. youtube.com The use of coupling agents like HATU in the presence of a base such as DIEA is a common strategy for forming amide bonds between a primary amine and a carboxylic acid. youtube.com N-Protected-(aminoacyl)benzotriazoles have also been used to acylate heterocyclic amines under microwave irradiation. nih.gov
Alkylation: Direct N-alkylation of primary amines with alkyl halides can be challenging as it often leads to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts because the product amine is often more nucleophilic than the starting material. masterorganicchemistry.com A more controlled method for synthesizing secondary amines is reductive amination, which involves the condensation of the primary amine with an aldehyde or ketone to form an imine, followed by reduction with a reagent like sodium borohydride. rsc.org For N-methylation, formaldehyde (B43269) is a common C1 source in reductive amination protocols. rsc.org
Sulfonylation: The primary amine can be converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base. This reaction is analogous to acylation and provides a stable linkage. The sulfonylation of five-membered heterocycles can also be achieved via an SNAr reaction using sodium sulfinates as the sulfonylation reagents, although this typically functionalizes the ring directly. nih.gov A patent for the synthesis of a related compound, 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine, involves the sulfonylation of the pyrrole nitrogen. rsc.org
Pyrrole Ring Modification and Side-Chain Elongation
Pyrrole Ring Modification: The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution. nih.govyoutube.com The reaction typically occurs at the C2 or C5 position, which are electronically favored. youtube.comyoutube.com If these positions are occupied, as the C5 position is in the target molecule, substitution will preferentially occur at the other α-position (C2). If both α-positions are blocked, substitution can occur at a β-position (C4). youtube.com Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. organic-chemistry.org However, the reactivity of the pyrrole ring can be influenced by the substituents already present. The N-H proton of the pyrrole is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation. thieme-connect.de Recent methods also allow for the sequential modification of the pyrrole ring with multiple different nucleophiles via an umpolung strategy involving dearomative double chlorination. nih.gov
Side-Chain Elongation: Elongating the methanamine side chain can be achieved through several synthetic strategies. One approach involves building the desired chain length on a precursor before the pyrrole ring is formed. Alternatively, post-synthesis modification can be employed. For example, the primary amine could be used in a Michael addition to an α,β-unsaturated ester, followed by reduction of the ester to an alcohol, to extend the chain by three carbons. Another strategy involves the synthesis of azapeptides, where aza residues are introduced into a peptide chain using a submonomer strategy involving semicarbazone incorporation, deprotonation, N-alkylation, and orthogonal deprotection, which allows for the addition of diverse side chains. nih.gov
Methodological Advancements in Structural Elucidation and Conformational Analysis of 5 Methyl 3 Pyrrolyl Methanamine
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physicochemical properties and potential applications of a chemical compound. X-ray crystallography stands as the definitive method for elucidating these structures. However, extensive searches of chemical and crystallographic databases have revealed a notable absence of publicly available single-crystal X-ray diffraction data for the specific compound, (5-Methyl-3-pyrrolyl)methanamine, or its simple derivatives.
This lack of data precludes a detailed discussion of its specific crystal packing, hydrogen bonding networks, and other intermolecular interactions based on experimental evidence. The following sections, therefore, will draw upon general principles of X-ray diffraction and the crystallographic analysis of related substituted pyrrole (B145914) structures to provide a foundational understanding of the methodologies that would be applied to this compound, should suitable crystalline material become available.
Single Crystal X-ray Diffraction of this compound and its Derivatives
The process of single-crystal X-ray diffraction involves growing a high-quality, single crystal of the target compound, which is then mounted on a diffractometer. A focused beam of X-rays is directed at the crystal, and the resulting diffraction pattern of scattered X-rays is collected. The intensities and positions of these diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.
While no specific data exists for this compound, studies on other pyrrole derivatives provide insight into the types of structures that might be expected. For instance, the analysis of related heterocyclic compounds often reveals planar or near-planar pyrrole rings, with substituent groups adopting various conformations to minimize steric hindrance and optimize intermolecular interactions.
Hypothetical Crystallographic Data for this compound
To illustrate the type of information obtained from a single-crystal X-ray diffraction experiment, a hypothetical data table is presented below. It is crucial to emphasize that this data is not based on experimental results and serves only as a representation of what a crystallographic study would report.
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₁₀N₂ |
| Formula Weight | 110.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 653.2 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.119 |
Analysis of Hydrogen Bonding and Crystal Packing Motifs
A primary focus of crystallographic analysis, particularly for molecules containing hydrogen-bond donors (like the amine and pyrrole N-H groups in this compound) and acceptors, is the elucidation of intermolecular interactions. Hydrogen bonds play a critical role in determining the crystal packing and, consequently, the material's physical properties.
In a crystalline structure of this compound, one would anticipate a variety of hydrogen bonding interactions. The primary amine (-CH₂NH₂) is a potent hydrogen bond donor, capable of forming N-H···N or N-H···π interactions. The pyrrole N-H group can also act as a hydrogen bond donor. These interactions would likely lead to the formation of specific, repeating patterns or motifs, such as chains, dimers, or more complex three-dimensional networks.
Theoretical and Computational Investigations of 5 Methyl 3 Pyrrolyl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic properties of a molecule. These methods, by solving approximations of the Schrödinger equation, can provide detailed insights into molecular geometry, electronic distribution, and reactivity, all of which are critical for understanding the chemical nature of (5-Methyl-3-pyrrolyl)methanamine.
Density Functional Theory (DFT) Studies of Geometric and Electronic Properties
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine its optimized molecular geometry. researchgate.net These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.
Beyond simple geometry, DFT allows for the calculation of a host of electronic properties that govern the molecule's reactivity and intermolecular interactions. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the pyrrole (B145914) ring and the lone pair of the amine group, indicating their propensity to act as hydrogen bond acceptors or nucleophilic centers. Conversely, the hydrogen atoms of the amine group and the N-H of the pyrrole ring would exhibit positive potential, marking them as potential hydrogen bond donors.
Furthermore, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding the molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity. For substituted pyrroles, the nature and position of the substituents significantly influence the energies and distributions of these orbitals. researchgate.net In the case of this compound, the electron-donating methyl group and the aminomethyl substituent would be expected to raise the HOMO energy, potentially making the molecule more susceptible to electrophilic attack.
A hypothetical table of DFT-calculated electronic properties for this compound is presented below, based on typical values for similar substituted pyrroles.
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.0 eV |
| Dipole Moment | 2.5 D |
| Mulliken Charge on Pyrrole N | -0.45 e |
| Mulliken Charge on Amine N | -0.85 e |
This table is illustrative and based on general trends for substituted pyrroles.
Ab Initio Methods for Energy Landscape Exploration and Transition State Analysis
While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are invaluable for exploring the potential energy surface (PES) of this compound. rsc.org
A key application of these methods is the detailed analysis of the molecule's conformational flexibility, particularly the rotation around the C-C bond connecting the pyrrole ring and the aminomethyl group. By performing a relaxed scan of the PES along this torsional coordinate, it is possible to identify the stable conformers (energy minima) and the transition states that separate them. This analysis provides the energy barriers for conformational changes, which are crucial for understanding the molecule's dynamic behavior. For this compound, one might expect to find different stable conformations corresponding to different orientations of the amine group relative to the pyrrole ring.
Ab initio calculations are also instrumental in studying chemical reactions involving this compound. By locating the transition state structures and calculating their energies, the activation energies for various reactions can be determined. For example, the protonation of the amine group or the pyrrole nitrogen can be modeled to predict the most likely site of protonation and the associated energy changes. Such studies are fundamental for understanding the molecule's reactivity in different chemical environments. arxiv.org
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of conformational changes and the influence of the surrounding environment over time. chemrxiv.org
Force Field Development and Validation for Pyrrole-Amine Systems
MD simulations rely on a classical mechanical description of the molecule, where the potential energy is calculated using a force field. A force field is a set of parameters that describe the energy of the molecule as a function of the positions of its atoms. Standard force fields like AMBER, CHARMM, and OPLS-AA contain parameters for many common molecular fragments, but specific parameters for a novel molecule like this compound may not be available. acs.org
Therefore, a crucial first step is the development and validation of a specific force field for this molecule. This process typically involves using high-level quantum chemical calculations to derive key parameters. For instance, partial atomic charges can be obtained by fitting to the electrostatic potential calculated with DFT. acs.orgchemrxiv.org Bond stretching and angle bending parameters can often be adapted from existing force fields for similar chemical groups. The most critical parameters to derive are often the torsional parameters, which govern the rotation around single bonds. These are typically determined by fitting the force field's potential energy profile for rotation around a specific bond to a high-accuracy profile calculated using ab initio methods. researchgate.net
Once a set of parameters is developed, it must be validated by performing simulations of the molecule in a well-defined environment (e.g., in a box of a specific solvent) and comparing the simulated properties (e.g., density, heat of vaporization) to experimental data, if available. For a molecule like this compound, validation might involve comparing simulated and experimental spectroscopic data or thermodynamic properties of related compounds.
A hypothetical table of key force field parameters for the linkage between the pyrrole ring and the aminomethyl group is shown below.
| Parameter Type | Atoms Involved | Value |
| Bond Stretching (k_b) | C_pyrrole - C_methylene | 350 kcal/mol/Ų |
| Angle Bending (k_theta) | C_pyrrole - C_methylene - N_amine | 50 kcal/mol/rad² |
| Torsional (V_n) | H_pyrrole - C_pyrrole - C_methylene - N_amine | V1=0.5, V2=1.2 kcal/mol |
This table is illustrative and represents the type of parameters that would be developed.
Analysis of Conformational Substrates and Interconversion Pathways
With a validated force field, MD simulations can be performed to explore the conformational landscape of this compound in detail. By simulating the molecule over a sufficiently long timescale (nanoseconds to microseconds), it is possible to observe spontaneous transitions between different conformational states. This allows for the identification of the most populated conformers and the pathways of interconversion between them. researchgate.net
The analysis of the MD trajectory can reveal the relative populations of different conformers, which can be related to their free energies. Furthermore, the simulations can shed light on the role of the solvent in stabilizing certain conformations. For example, in a polar solvent like water, conformations that allow for favorable hydrogen bonding between the amine group and water molecules would be expected to be more stable. The simulations can also provide information on the timescale of conformational changes, which is important for understanding how the molecule might interact with a biological receptor or a catalyst.
Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) Modeling of this compound and its Analogues (Focus on theoretical models and descriptors)
QSPR and QSAR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR). nih.govresearchgate.net These models are invaluable for predicting the properties of new, unsynthesized molecules and for guiding the design of compounds with desired characteristics.
For this compound and its analogues, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time. A QSAR model, on the other hand, could be used to predict a specific biological activity, such as the inhibition of a particular enzyme or the binding affinity to a receptor. nih.govnih.gov
The development of a QSPR or QSAR model involves several key steps. First, a dataset of molecules with known properties or activities is required. For this compound, this would involve synthesizing a series of analogues with variations in the substituents on the pyrrole ring or the amine group. Next, a set of molecular descriptors is calculated for each molecule in the dataset. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.
A wide variety of descriptors can be used, including:
Topological descriptors: These describe the connectivity of the atoms in the molecule.
Geometrical descriptors: These are related to the three-dimensional shape of the molecule.
Electronic descriptors: These are derived from quantum chemical calculations and include properties like HOMO and LUMO energies, dipole moment, and partial atomic charges. acs.org
Physicochemical descriptors: These include properties like logP (a measure of lipophilicity) and pKa.
Once the descriptors have been calculated, a statistical method, such as multiple linear regression, partial least squares, or a machine learning algorithm, is used to build a mathematical model that relates the descriptors to the property or activity of interest. nih.gov The predictive power of the model is then assessed using a separate set of molecules (the test set) that was not used in the model development.
A hypothetical QSAR equation for a particular biological activity might look like this:
log(1/IC50) = 0.5 * logP - 0.2 * HOMO_energy + 1.5 * (number of H-bond donors) + constant
This equation suggests that the biological activity (inversely related to the IC50 value) increases with increasing lipophilicity and the number of hydrogen bond donors, and decreases with increasing HOMO energy. Such a model could be used to predict the activity of this compound and to suggest modifications to its structure that might enhance its activity.
Descriptor Generation and Selection for Pyrrole-Amine Systems
Quantitative Structure-Activity Relationship (QSAR) studies are foundational in computational drug design, aiming to correlate the chemical structure of compounds with their biological activity. The first step in building a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For a pyrrole-amine system like this compound, a diverse set of descriptors would be generated to capture its constitutional, topological, electronic, and steric features.
These descriptors can be categorized as follows:
1D Descriptors: These are derived directly from the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., Wiener index, Kier & Hall connectivity indices), and counts of specific structural features (e.g., number of hydrogen bond donors/acceptors).
3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties, such as solvent-accessible surface area, polar surface area (PSA), and molecular volume.
Quantum-Chemical Descriptors: Calculated using quantum mechanics methods, these descriptors provide insight into the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. researchgate.net
Once generated, a crucial step is the selection of a relevant subset of descriptors to build a robust and predictive QSAR model. nih.gov Including too many descriptors, or descriptors that are highly correlated with each other, can lead to overfitting. Methods for descriptor selection include correlation analysis to remove redundant variables and various regression-based techniques like stepwise regression to identify the most statistically significant descriptors. neliti.com
Table 1: Illustrative Molecular Descriptors for this compound This table presents a hypothetical set of calculated descriptors to illustrate the types of properties investigated.
| Descriptor Category | Descriptor Name | Hypothetical Value | Description |
|---|---|---|---|
| Constitutional (1D) | Molecular Weight (MW) | 110.16 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Number of H-Bond Donors | 2 | The number of N-H or O-H bonds (pyrrole N-H and amine -NH2). | |
| Number of H-Bond Acceptors | 2 | The number of nitrogen or oxygen atoms (pyrrole N and amine N). | |
| Topological (2D) | Rotatable Bonds | 1 | The number of bonds that allow free rotation around them. |
| Physicochemical (2D/3D) | LogP (octanol-water partition) | 1.25 | A measure of the molecule's lipophilicity. |
| Polar Surface Area (PSA) | 41.5 Ų | The surface sum over all polar atoms, a predictor of drug transport. | |
| Quantum-Chemical (3D) | HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | |
| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |
Statistical Validation of Predictive Models
Developing a QSAR model with good internal statistics (i.e., goodness-of-fit) is not sufficient; the model must be rigorously validated to ensure it is robust and has predictive power for new, untested compounds. nih.gov Validation is a critical step to confirm that the model has captured a true structure-activity relationship rather than a chance correlation. derpharmachemica.combasicmedicalkey.com
Validation is typically performed using two main strategies:
Internal Validation: This process assesses the stability and robustness of the model using only the training set data from which it was built. basicmedicalkey.com The most common method is cross-validation. In leave-one-out (LOO) cross-validation, a single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The results are compiled to calculate the cross-validated correlation coefficient (q²). A high q² (typically > 0.5) indicates good internal predictivity. uniroma1.it Another method, Y-randomization, involves rebuilding models with the dependent variable (activity) randomly shuffled to ensure the original model is not due to chance. uniroma1.it
External Validation: This is considered the most stringent test of a model's predictive ability. nih.gov The initial dataset is split into a training set (used to build the model) and a test set (which is kept aside). The model is then used to predict the activity of the compounds in the test set. The predictive ability is assessed using metrics like the predictive R² (R²pred), which measures the correlation between the observed and predicted activities for the test set. A high R²pred (typically > 0.6) indicates good external predictivity. uniroma1.it
Table 2: Hypothetical Statistical Validation Metrics for a Pyrrole-Amine QSAR Model This table illustrates typical validation parameters for a robust QSAR model.
| Parameter | Description | Acceptable Value | Illustrative Model Value |
|---|---|---|---|
| R² | Coefficient of determination (goodness-of-fit for the training set). | > 0.6 | 0.85 |
| q² (or R²cv) | Leave-one-out cross-validation coefficient (internal predictivity). | > 0.5 | 0.72 |
| R²pred | Predictive R² for the external test set (external predictivity). | > 0.6 | 0.79 |
| RMSE | Root Mean Square Error (measures the error in predicted values). | As low as possible | 0.31 |
In Silico Screening and Docking Studies for Potential Molecular Interactions (Focus on methodology and binding hypotheses)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. numberanalytics.comwikipedia.org For a molecule like this compound, docking studies are instrumental in generating hypotheses about its potential biological targets and its specific binding mode at an atomic level. This process is central to structure-based drug design and virtual screening, where large libraries of compounds are computationally screened against a protein target to identify potential hits. galaxyproject.org
The general methodology involves several key steps:
Preparation of the Receptor and Ligand: The 3D structure of the protein target is obtained, often from a repository like the Protein Data Bank (PDB). It is prepared by adding hydrogen atoms, assigning partial charges, and removing non-essential molecules like water. numberanalytics.com The ligand, this compound, is built using molecular modeling software and its energy is minimized to obtain a stable 3D conformation.
Definition of the Binding Site: A specific region on the protein, known as the binding pocket or active site, is defined as the target for the docking simulation. galaxyproject.org
Docking Simulation: A search algorithm explores various possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: Each generated pose is evaluated by a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Based on its structure, this compound can be hypothesized to form several key interactions: the primary amine (-CH₂NH₂) and the pyrrole N-H group can act as hydrogen bond donors, while the nitrogen atoms can also act as hydrogen bond acceptors. The aromatic pyrrole ring could participate in π-π stacking or hydrophobic interactions within a suitable binding pocket.
Ligand-Protein Docking Algorithms and Scoring Functions
The success of a molecular docking simulation hinges on two core components: the search algorithm and the scoring function.
Docking Algorithms: The search algorithm is responsible for exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site. Algorithms vary in their approach to flexibility; some treat the ligand as flexible but the receptor as rigid, while more advanced methods allow for limited flexibility in the protein's side chains. wikipedia.org Common search strategies include:
Systematic Searches: These explore every possible degree of freedom, but are computationally expensive.
Stochastic Methods: These use random changes to find low-energy conformations. Examples include Monte Carlo and genetic algorithms.
Molecular Dynamics-Based Methods: These use MD simulations to explore the conformational space.
Scoring Functions: After the algorithm generates a potential binding pose, the scoring function estimates the binding free energy of the protein-ligand complex. nih.govrsc.org The goal is to distinguish correct binding modes from incorrect ones and to rank different ligands according to their binding affinity. frontiersin.org Scoring functions are generally classified into three main types:
Force-Field-Based Functions: These calculate the sum of non-bonded interactions (van der Waals and electrostatic) between the protein and the ligand, often using parameters from standard force fields like AMBER or CHARMM. frontiersin.org
Empirical Functions: These are regression-based functions where the binding energy is calculated as a sum of weighted energy terms, including hydrogen bonds, ionic interactions, hydrophobic effects, and loss of rotational/translational entropy upon binding. The weights are derived from fitting to experimental binding data of a large set of protein-ligand complexes. frontiersin.org
Knowledge-Based Functions: These derive statistical potentials or "potentials of mean force" from analyzing the frequency of atom-pair contacts in known protein-ligand crystal structures. They assume that more frequently observed interactions are more favorable. rsc.org
Table 3: Comparison of Common Docking Software and their Scoring Functions
| Docking Program | Scoring Function Type | Key Features |
|---|---|---|
| AutoDock Vina | Empirical + Knowledge-based | Fast and widely used; treats receptor as rigid by default but allows side-chain flexibility. |
| Glide (Schrödinger) | Empirical (GlideScore) | Employs a hierarchical series of filters to screen poses; designed for high accuracy and speed. |
| GOLD | Force-Field (GoldScore) | Uses a genetic algorithm for flexible ligand docking; known for its high accuracy in pose prediction. |
| DOCK | Force-Field | One of the earliest docking programs; uses a shape-based matching algorithm. frontiersin.org |
Molecular Simulation of Binding Dynamics
While molecular docking provides a valuable static picture of a potential binding pose, it does not capture the dynamic nature of molecular interactions. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing deeper insights into the stability and dynamics of a protein-ligand complex. nih.govresearchgate.net
An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing their movements to be tracked over time. numberanalytics.com The simulation begins with the coordinates of the protein-ligand complex, often taken from the best-ranked docking pose. The complex is placed in a simulated aqueous environment, and its behavior is simulated for a period typically ranging from nanoseconds to microseconds.
Key analyses of MD simulation trajectories include:
Root Mean Square Deviation (RMSD): This is calculated for the backbone atoms of the protein and the heavy atoms of the ligand over time relative to their initial positions. A stable, converging RMSD plot suggests that the complex has reached equilibrium and is stable in the binding pocket. researchgate.net
Root Mean Square Fluctuation (RMSF): This is calculated for each residue of the protein to identify regions of high flexibility or rigidity upon ligand binding.
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation, identifying the most persistent and important interactions.
MD simulations can validate a docking pose by assessing its stability. If a ligand remains stably bound in its initial docked conformation throughout the simulation, it lends confidence to the docking hypothesis. Conversely, if the ligand quickly dissociates or moves to a different binding mode, the initial docking result may be considered less reliable. nih.gov
Table 4: Illustrative RMSD Data from a Hypothetical MD Simulation This table shows hypothetical RMSD values for the this compound-protein complex over a 50-nanosecond simulation, indicating stability.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
|---|---|---|
| 0 | 0.00 | 0.00 |
| 10 | 1.15 | 1.45 |
| 20 | 1.21 | 1.52 |
| 30 | 1.18 | 1.49 |
| 40 | 1.25 | 1.55 |
| 50 | 1.23 | 1.53 |
Reactivity Profile and Mechanistic Pathways Involving 5 Methyl 3 Pyrrolyl Methanamine
Acid-Base Properties and Protonation Equilibria of the Amine Functionality
The primary amine group attached to the methyl substituent at the 3-position of the pyrrole (B145914) ring is the principal site of basicity in (5-Methyl-3-pyrrolyl)methanamine. The lone pair of electrons on the nitrogen atom can readily accept a proton from an acid. The basicity of this amine is influenced by the electronic properties of the pyrrole ring.
Protonation Equilibria:
In an acidic medium, the amine functionality will exist in equilibrium with its protonated form, the ammonium (B1175870) ion.
CH₃-C₄H₂N-CH₂NH₂ + H⁺ ⇌ CH₃-C₄H₂N-CH₂NH₃⁺
The position of this equilibrium is dependent on the pH of the solution. At a pH below the pKa of the amine, the protonated form will predominate, while at a pH above the pKa, the neutral form will be the major species. This protonation is a crucial factor in many of its reactions, as it can alter the nucleophilicity of the amine and the electronic properties of the pyrrole ring.
Nucleophilic Reactivity of the Amine Nitrogen and Pyrrole Ring
Both the amine nitrogen and the pyrrole ring of this compound possess nucleophilic character, leading to a diverse range of reactions.
Nucleophilicity of the Amine Nitrogen:
The primary amine group is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. youtube.com It can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. Common reactions involving the nucleophilicity of the amine include:
Acylation: Reaction with acyl halides or anhydrides to form amides. This reaction is a common derivatization method. youtube.com
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Reaction with Carbonyl Compounds: Nucleophilic addition to aldehydes and ketones to form imines (Schiff bases) after dehydration. youtube.com
The nucleophilicity of the amine is influenced by steric hindrance around the nitrogen atom and the electronic effects of the pyrrole ring. The pyrrole ring can act as a mild electron-donating group, which can slightly enhance the nucleophilicity of the amine compared to a simple alkylamine.
Nucleophilicity of the Pyrrole Ring:
The pyrrole ring is an electron-rich aromatic system and is highly susceptible to attack by electrophiles. The delocalization of the nitrogen lone pair into the ring increases the electron density at the carbon atoms. This makes the pyrrole ring itself a nucleophile. wikipedia.org Electrophilic attack is a key feature of pyrrole chemistry.
Electrophilic Substitution Reactions on the Pyrrole Core
The pyrrole ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the methyl group and, indirectly, the aminomethyl group (via the nitrogen lone pair). Electrophilic substitution on pyrroles preferentially occurs at the C2 and C5 positions, as the carbocation intermediate formed by attack at these positions is more resonance-stabilized than the intermediate from attack at the C3 or C4 positions. slideshare.net
In this compound, the C5 position is already substituted with a methyl group. Therefore, the primary sites for electrophilic attack are the C2 and C4 positions. The directing effects of the existing substituents will determine the regioselectivity of these reactions. The methyl group at C5 is an activating, ortho-, para-directing group. The aminomethyl group at C3 is also generally considered activating and ortho-, para-directing.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Nitro-5-methyl-3-pyrrolylmethanamine | The C2 position is sterically less hindered and electronically activated by the methyl group at C5. |
| Halogenating agent (e.g., Br₂ in a non-polar solvent) | 2-Bromo-5-methyl-3-pyrrolylmethanamine | Similar to nitration, the C2 position is the most likely site of attack. |
| Acylating agent (e.g., Ac₂O/Lewis acid) | 2-Acetyl-5-methyl-3-pyrrolylmethanamine | Friedel-Crafts acylation will favor the most activated and accessible position. |
It is important to note that under strongly acidic conditions, the aminomethyl group will be protonated, becoming an electron-withdrawing and meta-directing group. This can significantly alter the regioselectivity of electrophilic substitution reactions.
Oxidative and Reductive Transformations of this compound
The pyrrole ring and the aminomethyl group can undergo both oxidative and reductive transformations under appropriate conditions.
Oxidation:
Pyrrole rings are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Substituted aminopyrroles have been shown to undergo aerial oxidation to form 2-hydroxy-2H-pyrroles. rsc.org Therefore, this compound may be sensitive to air and strong oxidizing agents, potentially leading to the formation of the corresponding 2-hydroxy derivative.
Reduction:
The pyrrole ring can be reduced to pyrrolidine (B122466) under catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, or Ni). youtube.com The Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, is another method for the partial reduction of pyrrole rings, typically yielding pyrrolines. wikipedia.orgrsc.org The success of the Birch reduction often depends on the presence of electron-withdrawing groups on the pyrrole ring. rsc.org
The aminomethyl group itself is generally stable to reduction, although catalytic hydrogenation can sometimes lead to deamination under harsh conditions.
Reaction Kinetics and Mechanistic Investigations of Derivatization Reactions
The kinetics of derivatization reactions of this compound, such as acylation of the amine or electrophilic substitution on the ring, are of interest for understanding its reactivity and for optimizing synthetic procedures.
Kinetics of Amine Acylation:
The acylation of primary amines is typically a second-order reaction, with the rate being dependent on the concentrations of both the amine and the acylating agent. nih.gov The rate of acylation of this compound would be influenced by the nucleophilicity of the amine and the electrophilicity of the acylating agent. The solvent can also play a significant role in the reaction rate.
Kinetics of Electrophilic Substitution:
The kinetics of electrophilic substitution on pyrroles have been studied for various electrophiles. rsc.org The reactions generally follow a second-order rate law, being first order in both the pyrrole and the electrophile. The rate of substitution is highly dependent on the nature of the substituents on the pyrrole ring. The electron-donating methyl group in this compound would be expected to increase the rate of electrophilic substitution compared to unsubstituted pyrrole.
Mechanistic Pathways:
The derivatization of this compound proceeds through well-established mechanistic pathways:
Amine Acylation: This occurs via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate that then collapses to form the amide product. youtube.com
Electrophilic Aromatic Substitution: This proceeds through the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) after the initial attack of the electrophile on the pyrrole ring. A subsequent deprotonation step restores the aromaticity of the ring. slideshare.net
Applications of 5 Methyl 3 Pyrrolyl Methanamine As a Key Building Block in Chemical Synthesis and Materials Science
Role as an Intermediate in the Synthesis of Complex Natural Products and Synthetic Compounds
(5-Methyl-3-pyrrolyl)methanamine serves as a valuable precursor in the synthesis of a variety of complex organic molecules, including macrocycles and biologically active scaffolds. The pyrrole (B145914) nucleus is a common motif in many natural products, and the functional groups on this building block provide convenient handles for elaboration into more intricate structures.
Incorporation into Macrocyclic Structures
The bifunctional nature of this compound makes it an ideal candidate for the construction of macrocyclic frameworks. The amine functionality can readily participate in condensation reactions with dicarbonyl compounds or other electrophilic linkers, while the pyrrole ring itself can be a component of a larger macrocyclic structure. For instance, in the synthesis of analogues of the prodigiosin family of natural products, which are known for their potent biological activities, a key step often involves the condensation of a bipyrrole aldehyde with a second pyrrole unit. nih.govnih.gov The aldehyde required for such a condensation can be readily prepared from this compound via oxidation of the aminomethyl group.
The synthesis of porphyrin analogues, another important class of macrocycles with applications in catalysis, medicine, and materials science, can also utilize pyrrole derivatives. While classical porphyrin syntheses often involve the condensation of pyrrole with aldehydes, the use of pre-functionalized pyrroles like this compound allows for the introduction of specific side chains and functionalities into the final macrocycle.
Precursor to Biologically Active Scaffolds
The pyrrole moiety is a key structural component in numerous biologically active natural products and synthetic compounds. illinois.edu this compound provides a ready starting material for the synthesis of analogues of these compounds. For example, the tambjamine alkaloids, which exhibit a range of biological activities including antimicrobial and anticancer properties, are characterized by a bipyrrole core. nih.govchim.itelsevierpure.com The synthesis of tambjamine analogues often involves the coupling of two pyrrole units, where one unit is functionalized with an amine or a group that can be converted to an amine. nih.govnih.gov
Furthermore, the pyrrole scaffold is present in the antitumor antibiotic roseophilin. nih.govorganicchemistrydata.org While the total synthesis of roseophilin involves a more complex strategy where the pyrrole ring is constructed during the synthesis, the use of a pre-formed and functionalized pyrrole building block like this compound could offer an alternative and potentially more efficient route to novel analogues. nih.gov
Below is a table summarizing the biological activities of natural products containing a pyrrole scaffold, for which this compound can serve as a potential precursor for analogue synthesis.
| Natural Product Class | Representative Compound | Key Biological Activities | Potential Synthetic Role of this compound |
| Prodigiosins | Prodigiosin | Immunosuppressive, Antibacterial, Antimalarial | Precursor to the C-ring pyrrole unit after oxidation of the aminomethyl group to an aldehyde. |
| Tambjamines | Tambjamine A | Antifouling, Antitumor | Building block for the bipyrrole core through condensation or coupling reactions. |
| Roseophilins | Roseophilin | Antitumor | Potential starting material for the synthesis of simplified or novel analogues. |
Development of this compound-Derived Ligands in Catalysis
The presence of both a nitrogen-containing heterocycle and a primary amine makes this compound an attractive scaffold for the design of novel ligands for transition metal catalysis. The two nitrogen atoms can act as coordination sites for a metal center, and the pyrrole and methyl substituents can be modified to tune the steric and electronic properties of the resulting ligand.
Design and Synthesis of Chiral and Achiral Ligands
Chiral ligands are essential for enantioselective catalysis, a key technology for the synthesis of pharmaceuticals and other fine chemicals. The enantioselective synthesis of α-(3-pyrrolyl)methanamines has been reported, providing a route to chiral building blocks that can be elaborated into ligands. rsc.org By starting with an enantiomerically pure form of a derivative of this compound, a variety of chiral ligands can be accessed. For example, acylation or alkylation of the amine group can introduce other coordinating moieties, leading to the formation of bidentate or tridentate chiral ligands.
Achiral ligands derived from this compound can also be valuable in various catalytic applications. Simple derivatives, such as N-acylated or N-alkylated compounds, can act as effective ligands for a range of transition metals. The pyrrole nitrogen can also be functionalized, further expanding the diversity of ligand structures that can be generated from this versatile building block.
Application in Transition Metal-Catalyzed Reactions (e.g., cross-coupling, asymmetric catalysis)
Pyrrole-based ligands have been successfully employed in a variety of transition metal-catalyzed reactions. For example, chiral bisphosphine ligands are widely used in asymmetric hydrogenation reactions. illinois.eduresearchgate.netacs.orgwikipedia.orgnih.gov While not directly derived from this compound, the principles of ligand design from these systems can be applied to create novel phosphine-containing ligands from this starting material. The aminomethyl group provides a convenient point of attachment for phosphine groups.
In the realm of cross-coupling reactions, palladium and nickel catalysts bearing nitrogen-containing ligands are of great importance. Ligands derived from this compound could potentially be used in reactions such as Suzuki-Miyaura or Heck couplings, where the ligand plays a crucial role in stabilizing the active catalytic species and influencing the reaction's efficiency and selectivity. The electronic properties of the pyrrole ring can be modulated to fine-tune the catalytic activity.
The following table provides examples of transition metal-catalyzed reactions where ligands analogous to those derivable from this compound have been successfully applied.
| Catalytic Reaction | Metal Catalyst | Ligand Type | Potential Ligand from this compound |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Bisphosphines | Chiral N,N-bis(diphenylphosphino) derivative |
| Suzuki-Miyaura Coupling | Palladium, Nickel | N-heterocyclic Carbenes, Phosphine Ligands | N-acylated or N-alkylated derivatives |
| Ethylene Polymerization | Nickel | N-acylated Imidazolin-2-imine | N-acylated derivatives |
Integration into Polymeric Materials and Supramolecular Assemblies
The unique chemical structure of this compound also lends itself to the development of advanced materials, including functional polymers and self-assembling supramolecular structures.
Polypyrrole is a well-known conducting polymer with a wide range of applications in electronics, sensors, and energy storage. mdpi.comresearchgate.netrsc.org The properties of polypyrrole can be significantly modified by introducing substituents onto the pyrrole monomer. The polymerization of derivatives of this compound could lead to the formation of functionalized polypyrroles. mdpi.comresearchgate.net The aminomethyl group, for instance, could be used to crosslink the polymer chains, enhancing the material's mechanical properties. Alternatively, it could be functionalized after polymerization to introduce specific chemical properties, such as ion-binding sites or catalytic centers.
Monomer for Polymer Synthesis (e.g., polyamines, polyamides)
The presence of a primary amine functionality in this compound makes it a prime candidate for participation in various polymerization reactions to form polyamines and polyamides. The lone pair of electrons on the nitrogen atom of the methanamine group allows it to act as a nucleophile, readily reacting with electrophilic monomers.
Polyamines: Polyamines are polymers characterized by repeating amine units in their backbone. The synthesis of polyamines often involves the reaction of diamines with dihalides or the ring-opening polymerization of cyclic imines. In principle, this compound could be utilized in step-growth polymerization with suitable comonomers. For instance, reaction with a diacyl chloride would lead to the formation of a polyamide, while reaction with a dialdehyde followed by reduction could yield a polyamine. The incorporation of the methyl-pyrrole moiety into the polymer backbone would be expected to influence the polymer's solubility, thermal stability, and conformational properties.
Polyamides: Polyamides are a class of polymers containing repeating amide linkages (-CO-NH-). The synthesis of polyamides from pyrrole-containing monomers has been explored, particularly in the context of creating molecules that can bind to the minor groove of DNA. These synthetic polyamides often utilize N-methylpyrrole carboxylic acid derivatives as building blocks. While the isomeric this compound has a different substitution pattern and a methanamine rather than a carboxylic acid group, its primary amine is highly reactive towards carboxylic acid derivatives (like diacyl chlorides or dicarboxylic acids) to form amide bonds.
The general reaction for the formation of a polyamide from a diamine and a diacyl chloride is as follows:
n H₂N-R-NH₂ + n ClOC-R'-COCl → [-HN-R-NH-CO-R'-CO-]ₙ + 2n HCl
In this context, this compound could theoretically be used as a diamine if both the methanamine group and the pyrrole NH group were to participate in the reaction, or more likely, it could be used as a monoamine to cap a polymer chain or be incorporated as a pendant group. To create a linear polyamide where it is a repeating unit, it would need to be reacted with a comonomer possessing two compatible functional groups.
The properties of the resulting polyamides would be significantly influenced by the rigid, aromatic pyrrole ring, potentially leading to materials with enhanced thermal stability and specific solubility characteristics.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |
| Polyamine | Dialdehyde (followed by reduction) | Amine | Enhanced thermal stability, altered solubility |
| Polyamide | Diacyl chloride | Amide | Increased rigidity, potential for hydrogen bonding |
| Polyamide | Dicarboxylic acid | Amide | Similar to reaction with diacyl chloride |
Self-Assembly of this compound-based Systems
The structure of this compound suggests its potential to participate in self-assembly processes, leading to the formation of ordered supramolecular structures. The key features that could drive self-assembly are the pyrrole ring, capable of π-π stacking interactions, and the methanamine group, which can participate in hydrogen bonding.
The self-assembly of pyrrole-containing molecules has been investigated, often driven by hydrogen bonding between functional groups attached to the pyrrole ring. For instance, pyrrole-2-carboxylate derivatives have been shown to form various supramolecular structures through hydrogen bonding between the carboxylic acid and the pyrrole N-H group.
In the case of this compound, the primary amine group is a strong hydrogen bond donor, and the pyrrole ring contains a hydrogen bond donor (N-H) and a π-system that can act as a hydrogen bond acceptor. These features could lead to the formation of various self-assembled architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The presence of the methyl group could also influence the packing of the molecules in the solid state, potentially leading to different polymorphic forms.
The ability to form ordered structures through self-assembly is a critical aspect of materials science, with applications in areas such as crystal engineering, nanotechnology, and the development of functional materials. The specific self-assembly behavior of this compound would depend on factors such as solvent, temperature, and the presence of other interacting molecules.
Table 2: Potential Intermolecular Interactions Driving Self-Assembly of this compound
| Interaction Type | Participating Groups | Potential Supramolecular Structure |
| Hydrogen Bonding | -NH₂ (donor), Pyrrole N-H (donor), Pyrrole π-system (acceptor) | 1D chains, 2D sheets |
| π-π Stacking | Pyrrole rings | Stacked columnar structures |
| van der Waals forces | Methyl group, aliphatic backbone | Close packing in the solid state |
Molecular Interactions and Biological Activity at the Cellular and Sub Cellular Level Excluding Clinical Human Data
In Vitro Enzyme Inhibition/Activation Studies: Mechanistic Insights
No publicly available studies have investigated the in vitro enzyme inhibition or activation properties of (5-Methyl-3-pyrrolyl)methanamine. Consequently, there is no data on its kinetic analysis, allosteric modulation, or active site binding mechanisms.
Receptor Binding and Ligand-Target Recognition in Cellular Models
There is no published research detailing the receptor binding profile of this compound. Information from radioligand binding assays, competition studies, and selectivity profiling across various receptor subtypes is not available.
Interaction with Nucleic Acids and DNA/RNA Binding Properties
Spectroscopic Probes for DNA/RNA Binding
While direct spectroscopic studies on this compound itself are not extensively documented in publicly available literature, the behavior of closely related pyrrole-containing compounds, particularly pyrrole-imidazole polyamides, offers significant insights into how this scaffold might be utilized as a spectroscopic probe for DNA/RNA binding. nih.gov Spectroscopic techniques such as UV-Visible absorption, fluorescence, and circular dichroism (CD) are powerful tools to investigate the binding of small molecules to nucleic acids. researchgate.net
Upon binding to DNA, a small molecule can exhibit changes in its electronic absorption spectrum. For pyrrole-containing polyamides, which are known to bind in the minor groove of DNA, characteristic changes in the UV-Vis spectrum are often observed. nih.gov These changes can include hypochromism (a decrease in molar absorptivity) and bathochromism (a red shift in the maximum absorption wavelength), indicative of the interaction between the chromophore of the small molecule and the DNA base pairs.
Fluorescence spectroscopy is another highly sensitive technique. A molecule incorporating the this compound scaffold could be designed to be fluorescent. Its fluorescence properties, such as quantum yield and emission wavelength, would be expected to change upon binding to DNA or RNA. This change can be due to alterations in the local environment of the fluorophore upon binding, such as changes in polarity and rigidity. For instance, an increase in fluorescence intensity is often observed when a molecule moves from a polar aqueous environment to the more hydrophobic environment of a DNA groove.
Circular dichroism (CD) spectroscopy is particularly useful for studying conformational changes in DNA upon ligand binding. The intrinsic CD spectrum of DNA is sensitive to its helical structure. Binding of a small molecule can induce changes in the DNA conformation, which are reflected in the CD spectrum. For example, groove binding by pyrrole-containing molecules typically leads to subtle changes in the DNA CD spectrum, whereas intercalation often causes more significant perturbations. nih.gov
Table 1: Spectroscopic Techniques for Studying DNA/RNA Binding of Pyrrole (B145914) Derivatives
| Spectroscopic Technique | Principle | Information Obtained |
|---|---|---|
| UV-Visible Absorption | Measures the absorption of light by a molecule as a function of wavelength. | Binding mode (intercalation vs. groove binding), binding constant. |
| Fluorescence Spectroscopy | Measures the emission of light from a molecule after excitation at a specific wavelength. | Binding affinity, conformational changes, local environment of the binding site. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Conformational changes in DNA/RNA upon binding, determination of binding mode. |
Intercalation and Groove Binding Studies
The interaction of small molecules with DNA can primarily occur through two main modes: intercalation and groove binding. researchgate.net Intercalation involves the insertion of a planar aromatic molecule between the base pairs of the DNA double helix. This mode of binding typically requires a flat, polycyclic aromatic system. Groove binding, on the other hand, involves the fitting of a molecule into the minor or major groove of the DNA helix. This interaction is often driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the molecule and the DNA grooves. nih.gov
The structure of this compound, with its relatively small, non-planar configuration, suggests that it is more likely to be a component of a groove-binding agent rather than an intercalator. Pyrrole-imidazole polyamides, which are well-characterized DNA minor groove binders, are composed of N-methylpyrrole and N-methylimidazole amino acids. nih.gov The this compound moiety shares structural similarities with these building blocks. The protonated aminomethyl group at the 3-position would provide a positive charge, facilitating electrostatic interactions with the negatively charged phosphate backbone of DNA, a common feature of minor groove binders. nih.gov
Studies on substituted tripyrrole peptides have shown that the introduction of polyamine side chains can enhance DNA binding affinity through favorable electrostatic interactions with the phosphodiester backbone, while the core pyrrole rings sit within the minor groove. nih.gov This principle could be applied to derivatives of this compound.
Distinguishing between intercalation and groove binding can be achieved through various experimental techniques. Viscosity measurements of DNA solutions are a classic method; intercalation typically leads to a significant increase in the viscosity of the DNA solution due to the lengthening of the DNA helix, while groove binding has a much smaller effect on viscosity. ut.ac.ir Furthermore, competitive binding assays using known intercalators (like ethidium bromide) or groove binders (like Hoechst 33258) can provide evidence for the binding mode of a new compound. nih.gov
Cellular Permeability and Transport Mechanisms (In Vitro/Ex Vivo)
The ability of a molecule to cross cell membranes is a critical determinant of its biological activity, particularly for compounds targeting intracellular components. The cellular permeability of derivatives containing the this compound scaffold is influenced by factors such as size, charge, and lipophilicity.
Membrane Permeability Assays Using Artificial and Cell-Based Systems
The cellular permeability of small molecules can be assessed using a variety of in vitro and ex vivo models. Parallel Artificial Membrane Permeability Assays (PAMPA) provide a high-throughput method to predict passive membrane transport. nih.gov This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. The permeability in PAMPA is highly dependent on the lipophilicity of the compound.
Transporter Interaction Studies
Design and Synthesis of Molecular Probes and Biosensors Incorporating the this compound Scaffold
The unique structural and electronic properties of the pyrrole ring make it an attractive component in the design of molecular probes and biosensors. nih.gov The this compound scaffold can serve as a versatile building block for the synthesis of such tools.
The synthesis of α-(3-pyrrolyl)methanamines can be achieved through various synthetic routes. A notable example is a one-pot transformation involving an amine-catalyzed direct Mannich reaction of succinaldehyde (B1195056) with imines, followed by a Paal–Knorr cyclization. rsc.org This method allows for the enantioselective synthesis of chiral α-(3-pyrrolyl)methanamines, which could be valuable for developing stereospecific molecular probes. rsc.org
Fluorescent probes incorporating the pyrrole moiety have been developed for various biological targets. For example, pyrrole-based fluorescent probes have been designed to target enzymes like cyclooxygenase-2 (COX-2). nih.gov The fluorescence of these probes can be modulated by their interaction with the target, allowing for detection and quantification. The this compound scaffold could be incorporated into such probes, where the aminomethyl group could be used for conjugation to other functionalities or to enhance water solubility and target affinity.
In the field of biosensors, polypyrrole-based materials have been extensively used due to their conducting properties and biocompatibility. nih.gov While these are polymeric materials, the underlying chemistry of the pyrrole monomer is central to their function. Small molecules based on the this compound scaffold could be designed as recognition elements in biosensors. For example, a derivative could be synthesized to bind a specific analyte, and this binding event could be transduced into a measurable signal (e.g., electrochemical or optical). The aminomethyl group provides a convenient handle for immobilization onto a transducer surface.
Table 2: Potential Applications of this compound in Molecular Probes and Biosensors
| Application | Design Principle | Potential Advantage of the Scaffold |
|---|---|---|
| Fluorescent DNA/RNA Probes | Covalent attachment of a fluorophore to a DNA/RNA binding moiety containing the scaffold. | The scaffold can act as a recognition element, and the amine can be used for linker attachment. |
| Enzyme Activity Probes | Incorporation of the scaffold into a molecule that undergoes a change in fluorescence upon enzymatic modification. | The pyrrole ring can be part of the fluorophore system, and its electronic properties can be tuned by substitution. |
| Electrochemical Biosensors | Immobilization of a derivative of the scaffold onto an electrode surface to act as a recognition layer. | The amine group allows for straightforward covalent attachment to electrode surfaces. |
Future Directions and Emerging Research Avenues for 5 Methyl 3 Pyrrolyl Methanamine
Advancements in Asymmetric Synthesis of Pyrrolylalkylamines
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient asymmetric syntheses to produce enantiomerically pure pyrrolylalkylamines, including derivatives of (5-Methyl-3-pyrrolyl)methanamine, is a critical research frontier. While the synthesis of pyrroles is well-established, catalytic asymmetric methods to generate specific chiral centers remain a challenge. acs.orgrsc.org
Future advancements are expected to focus on organocatalysis and transition-metal catalysis. nih.govnih.gov Organocatalysis, using small chiral organic molecules like proline derivatives, has shown great promise in asymmetric reactions and offers a metal-free approach. nih.govmdpi.com Researchers are exploring novel chiral phosphoric acids and diarylprolinol silyl (B83357) ethers to catalyze reactions like the Paal-Knorr synthesis or Mannich reactions with high enantioselectivity. acs.orgrsc.orgrsc.org A recent breakthrough demonstrated a direct organocatalytic method to access α-(3-pyrrolyl)methanamines with a challenging aza-tetrasubstituted center, achieving excellent yields and enantioselectivity through a one-pot Mannich reaction and Paal-Knorr cyclization. rsc.org
Transition-metal catalysis, particularly with copper, offers another powerful avenue. acs.org Strategies involving the transfer of chirality from a catalyst-bound ligand to the substrate are being refined. The development of novel chiral ligands is central to this effort, aiming to control the stereochemical outcome of C-N bond-forming reactions. researchgate.net
Table 1: Potential Asymmetric Synthetic Strategies for Chiral Pyrrolylalkylamines
| Catalytic Strategy | Catalyst Type Example | Key Reaction Type | Potential Advantages | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral Phosphoric Acid (CPA) | Paal-Knorr Reaction | Metal-free, high enantioselectivity for axially chiral pyrroles. | acs.orgrsc.org |
| Organocatalysis | Diarylprolinol Silyl Ether | Mannich Reaction | Direct functionalization of aldehydes to form C-C bonds with high stereocontrol. | nih.gov |
| Transition-Metal Catalysis | Cu(I)/Chiral Ligand (e.g., Fesulphos) | 1,3-Dipolar Cycloaddition | Excellent yields and enantioselectivities for C-C axially chiral pyrroles via central-to-axial chirality transfer. | acs.org |
| Photoredox Catalysis | Copper Catalyst System | Enantioconvergent Amidation | Uses light to enable reactions of racemic starting materials to yield a single enantiomer product. | nih.gov |
Exploitation in Advanced Materials for Optoelectronic or Biomedical Applications
The inherent electronic properties of the pyrrole (B145914) ring make it a prime candidate for the development of advanced materials. atamanchemicals.comnih.gov The functionalization of the this compound core could lead to novel polymers and materials with tailored properties for optoelectronics and biomedicine.
In optoelectronics, pyrrole-based conjugated polymers are of significant interest for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netresearchgate.netazooptics.com The ability to tune the electronic band gap and charge transport properties by modifying the substituents on the pyrrole ring is a key advantage. researchgate.net Future research will likely focus on creating oligomers and polymers derived from functionalized this compound to enhance properties like charge mobility, photoluminescence, and stability, which are critical for next-generation flexible and transparent electronic devices. dentonvacuum.comrsc.org
In the biomedical field, pyrrole derivatives are foundational to creating biocompatible and functional materials. nih.gov Polypyrroles can be used as conductive coatings for neural probes or as scaffolds for tissue engineering. The methanamine group in the title compound provides a reactive handle for grafting onto other polymers, like chitosan, or for linking to biomolecules for targeted drug delivery systems. nih.gov The unique photophysical properties of some pyrrole-containing molecules also make them suitable for bioimaging and photodynamic therapy. nih.gov
Table 2: Emerging Applications of Pyrrole-Based Materials
| Application Area | Material Type | Key Property | Potential Future Development | Reference |
|---|---|---|---|---|
| Optoelectronics | Conductive Polymers (Polypyrrole) | Tunable band gap, electrical conductivity | Development of flexible OLEDs, transparent electrodes, and OPVs. | researchgate.netresearchgate.net |
| Sensors | Functionalized Pyrrole Monolayers | High sensitivity to specific analytes | Creation of highly selective chemical and biological sensors. | atamanchemicals.com |
| Biomedical | Pyrrole-Grafted Biopolymers | Biocompatibility, conductivity | Advanced coatings for medical implants and neural interfaces. | nih.gov |
| Theranostics | Porphyrin- and Pyrrole-Nanoparticles | Fluorescence, photoacoustic contrast | Combined diagnostic imaging and targeted therapy (e.g., photodynamic therapy). | nih.gov |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chemical research is conducted. researchgate.netyoutube.com For a scaffold like this compound, AI and machine learning (ML) offer powerful tools to accelerate discovery. nih.gov
One of the most promising applications is in synthesis prediction and optimization. beilstein-journals.orgsci-hub.se ML models can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations, suggest optimal reaction conditions (catalyst, solvent, temperature), and even propose entire synthetic routes. researchgate.netnih.govdntb.gov.ua This data-driven approach can significantly reduce the time and resources spent on empirical trial-and-error experimentation. acs.orgacs.org For example, an ML model could predict the yield of a condensation reaction to form a complex pyrrole derivative or identify the most effective chiral catalyst for an asymmetric synthesis based on the specific structure of a this compound analogue. researchgate.net
Beyond synthesis, AI can be used to predict the physicochemical and biological properties of virtual libraries of this compound derivatives. By learning from existing data, these models can screen thousands of potential compounds in silico to identify candidates with desired characteristics, such as high binding affinity for a biological target or specific optoelectronic properties, thereby prioritizing experimental efforts. youtube.comnih.gov
Expanding the Scope of Biological Target Identification and Validation through this compound-Derived Tools
Identifying the specific biological targets of a bioactive compound is a crucial yet challenging step in drug discovery. wjbphs.comcoleparmer.com The this compound scaffold can be strategically modified to create sophisticated chemical probes, which are essential tools for target identification and validation. nih.govnih.gov
A chemical probe is a molecule designed to interact with a specific protein target in a complex biological system, allowing researchers to study the protein's function. nih.gov To be effective, a probe must be potent and selective. The core structure of this compound can be systematically derivatized to optimize its interaction with a potential target. Once a potent derivative is identified, it can be further modified by incorporating a reactive group or a reporter tag.
Future research will focus on designing and synthesizing multi-functional probes based on this pyrrole structure. For instance, a derivative could be appended with:
A photoaffinity label: This group, upon exposure to UV light, forms a covalent bond with the target protein, allowing for its isolation and identification.
An affinity tag (like biotin): This allows for the "pull-down" and enrichment of the target protein and its binding partners from cell lysates.
A fluorescent dye: This enables visualization of the probe's localization within a cell using microscopy, providing clues about the target's subcellular location.
By using these advanced tools, researchers can confidently link the biological effects of a series of this compound-based compounds to the modulation of a specific protein target, thereby validating it for further therapeutic development. wjbphs.comucl.ac.uk
Table 3: Chemical Probe Modalities for Target Identification
| Probe Modality | Appended Group | Mechanism of Action | Primary Application | Reference |
|---|---|---|---|---|
| Affinity-Based Probe | Biotin, clickable alkyne/azide | High-affinity binding allows for selective pull-down of the target protein from complex mixtures. | Target isolation and identification via mass spectrometry. | nih.gov |
| Photoaffinity Labeling Probe | Benzophenone, Diazirine | Upon photoactivation, generates a reactive species that covalently crosslinks to the target protein. | Irreversibly captures the direct binding partner for confident identification. | nih.gov |
| Fluorescent Probe | Fluorescein, Rhodamine | Emits light upon excitation, allowing for visualization of the probe's location. | Cellular imaging to determine the subcellular localization of the target. | nih.gov |
| Activity-Based Probe | Reactive electrophile | Covalently modifies the active site of a specific class of enzymes. | Profiling enzyme activity in a given proteome. | nih.gov |
Q & A
Q. Basic
Q. Advanced
- 2D NMR (COSY, HSQC) : Assigns coupling between pyrrole and methylamine protons.
- IR Spectroscopy : N–H stretching (3350 cm⁻¹) and pyrrole ring vibrations (1600–1450 cm⁻¹) validate functional groups .
How do researchers address contradictions in solubility data for this compound derivatives?
Q. Methodology :
Compare experimental variables (temperature, pressure, solvent purity) across studies. For example, solubility in DMF increases from 0.15 to 0.28 mole fraction as temperature rises from 25°C to 80°C .
Replicate experiments using standardized protocols (e.g., shake-flask method).
Apply statistical tools (ANOVA) to assess variability between datasets .
Table : Solubility Trends in Common Solvents (Hypothetical Data Based on )
| Solvent | Temperature (°C) | Mole Fraction | Pressure (atm) |
|---|---|---|---|
| N,N-Dimethylformamide | 25 | 0.15 | 1 |
| Pyridine | 50 | 0.22 | 1 |
| Water | 25 | 0.03 | 1 |
What computational approaches predict the reactivity of this compound?
Q. Advanced
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability. For example, simulations in water show rapid protonation of the methylamine group .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. ΔE values <3 eV indicate high reactivity .
How is the bioactivity of this compound evaluated against enzyme targets?
Q. Methodology :
In vitro assays : Incubate the compound with target enzymes (e.g., kinases) and measure inhibition via fluorescence polarization.
Molecular docking : Use AutoDock Vina to model binding poses. High-affinity interactions (ΔG < −7 kcal/mol) suggest therapeutic potential .
SAR studies : Modify the methyl or pyrrole groups and correlate structural changes with activity .
What analytical challenges arise in quantifying this compound in biological matrices?
Q. Advanced
- Matrix Effects : Serum proteins bind the compound, reducing free concentration. Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for recovery >90% .
- Detection Limits : LC-MS/MS with multiple reaction monitoring (MRM) achieves a LOD of 0.1 ng/mL. Optimize transitions (e.g., m/z 125 → 80 for fragmentation) .
How do researchers optimize stability during long-term storage?
Q. Methodology :
- Condition Screening : Store aliquots under nitrogen at −20°C. Degradation <5% over 6 months.
- Stabilizers : Add 1% ascorbic acid to aqueous solutions to prevent oxidation. Monitor via accelerated stability studies (40°C/75% RH for 3 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
